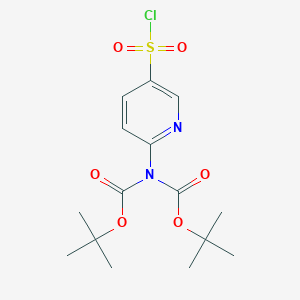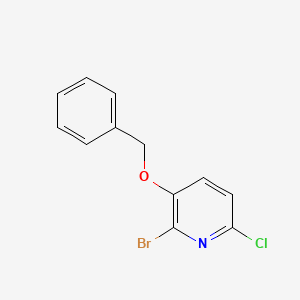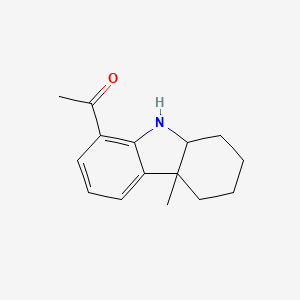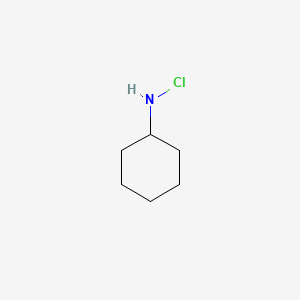
tert-Butyl (tert-butoxycarbonyl)(5-(chlorosulfonyl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorosulfonyl group and an imidodicarbonate moiety. The presence of tert-butyl groups adds to its steric hindrance, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chlorosulfonyl group. The imidodicarbonate moiety is then attached through a series of condensation reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorosulfonyl group can be substituted with nucleophiles to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical and biological applications to modify or inhibit the function of target molecules.
Comparison with Similar Compounds
1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate can be compared with other similar compounds such as:
1,3-Bis(1,1-dimethylethyl)benzene: This compound lacks the chlorosulfonyl and imidodicarbonate groups, making it less reactive.
2,5-Bis(1,1-dimethylethyl)phenol: This compound has a phenol group instead of a pyridine ring, leading to different chemical properties and reactivity. The uniqueness of 1,3-Bis(1,1-dimethylethyl) 2-[5-(chlorosulfonyl)-2-pyridinyl]imidodicarbonate lies in its combination of functional groups, which confer specific reactivity and applications.
Properties
Molecular Formula |
C15H21ClN2O6S |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
tert-butyl N-(5-chlorosulfonylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H21ClN2O6S/c1-14(2,3)23-12(19)18(13(20)24-15(4,5)6)11-8-7-10(9-17-11)25(16,21)22/h7-9H,1-6H3 |
InChI Key |
CPPVGPOOEISWGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=C(C=C1)S(=O)(=O)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13939928.png)
![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)



![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
